![molecular formula C14H9ClN2O B1598052 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446269-62-1](/img/structure/B1598052.png)

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Vue d'ensemble

Description

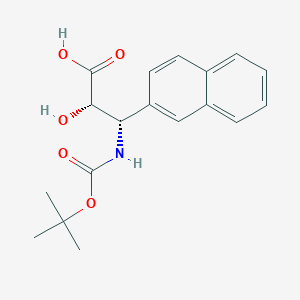

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a chemical compound with the CAS Number: 446269-62-1 . Its IUPAC name is 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde . The compound has a molecular weight of 256.69 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-9H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The transformation of imidazo[1,2-a]pyridines is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, the compound has been utilized in multi-step reactions leading to the creation of oxopyrimidines and thiopyrimidines with potential antibacterial and antifungal properties (Ladani et al., 2009). Similarly, the synthesis of novel chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus showcases the versatility of chlorophenyl imidazo pyridine derivatives in producing compounds with antimicrobial activity (Joshi et al., 2012).

Catalytic Applications and Organic Synthesis

The compound has found application in catalytic processes and organic synthesis, such as in the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates. This provides a straightforward approach to fully substituted furans, showcasing the role of imidazo pyridine derivatives in facilitating complex organic transformations (Pan et al., 2010).

Synthesis of Fluorescent Dyes

Research also extends into the synthesis of fluorescent dyes, where derivatives of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde have been explored for their optical properties. The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their absorption and fluorescence spectra, indicates the potential of these compounds in creating luminescent materials with significant Stokes' shifts (Volpi et al., 2017).

Corrosion Inhibition

Imidazo pyridine derivatives have been evaluated for their performance as corrosion inhibitors, indicating their potential in protecting metals against corrosion in acidic environments. The study demonstrates the high inhibition efficiency of these compounds, underscoring their significance in industrial applications (Saady et al., 2021).

Orientations Futures

Imidazo[1,5-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDCWTLEGLJZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383121 | |

| Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

CAS RN |

446269-62-1 | |

| Record name | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)

![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)